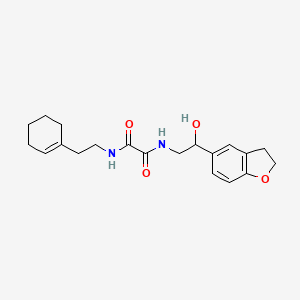
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexene and benzofuran rings, and the attachment of the oxalamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The benzofuran portion of the molecule is a heterocyclic compound that contains a fused benzene and furan ring . The cyclohexene is a six-membered ring with one double bond. The oxalamide group contains a carbonyl (C=O) group, and two amide (NH2) groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring might contribute to its aromaticity and potentially its fluorescence .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Pseudopeptidic [1,2,4]Triazines
Research demonstrates the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, via Ugi reactions involving cyclohexyl or benzyl isocyanide. This process may offer insights into the synthesis techniques applicable to complex organic compounds similar to the query molecule (M. Sañudo et al., 2006).
Catalytic Activity in Organic Synthesis
The study on new moisture-sensitive imine-functionalized N-heterocyclic carbene (NHC) precursor salts and their Co(III) complexes highlights the role of such compounds in catalytic transfer hydrogenation of ketones. This suggests potential catalytic applications for complex organometallic compounds (S. Abubakar et al., 2020).
Material Science and Catalysis
Phthalocyanine Complexes in Oxidation Reactions
Research on new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines shows their catalytic activity in cyclohexene oxidation. Such studies point to the potential use of organometallic complexes in oxidative processes, which could be relevant for the functionalization of compounds like the one (E. Saka et al., 2013).
Transesterification/Acylation Reactions
The efficiency of imidazol-2-ylidenes, a type of N-heterocyclic carbenes, as catalysts in transesterification involving esters and alcohols, underscores the significance of NHCs in organic synthesis and potential application areas for complex organic molecules (G. Grasa et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c23-17(15-6-7-18-16(12-15)9-11-26-18)13-22-20(25)19(24)21-10-8-14-4-2-1-3-5-14/h4,6-7,12,17,23H,1-3,5,8-11,13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHDZLVZFNKBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

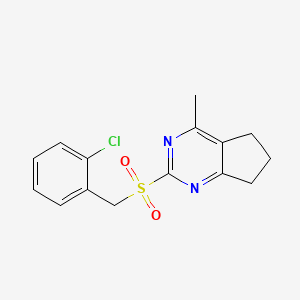
![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)

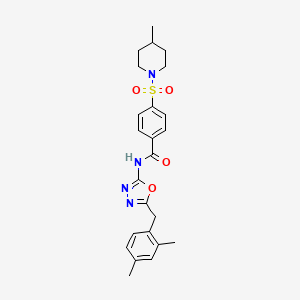
![N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2469541.png)
![3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2469544.png)
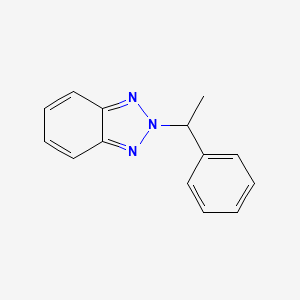
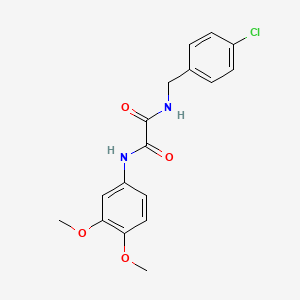
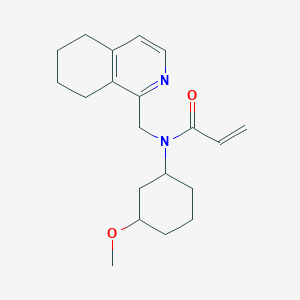
![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)
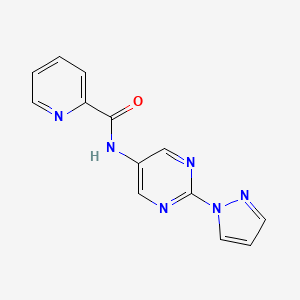
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)